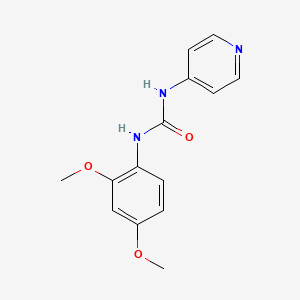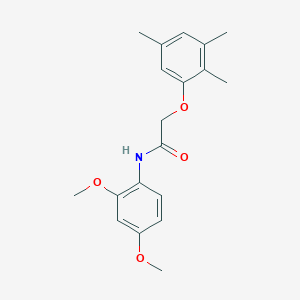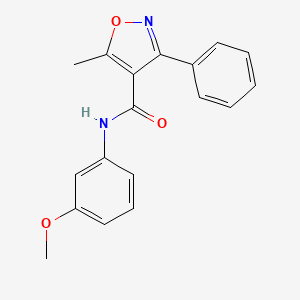
N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea, also known as DPU-1, is a small molecule inhibitor that has been widely used in scientific research. It was designed to target protein kinases, which are enzymes that play a crucial role in cell signaling pathways. DPU-1 has been shown to inhibit the activity of several protein kinases, including JNK, p38, and ERK1/2.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea has been used in a variety of scientific research applications, including cancer research, inflammation, and neurodegenerative diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea has been studied for its potential to treat Alzheimer's disease and other neurodegenerative disorders.
Mecanismo De Acción
N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea works by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. Specifically, N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea targets the ATP-binding pocket of these enzymes, preventing them from phosphorylating downstream targets. This leads to a disruption of cell signaling pathways, which can result in cell death or reduced cell proliferation.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve cognitive function in animal models. In addition, N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea in lab experiments is its specificity for protein kinases. This allows researchers to study the role of specific kinases in cell signaling pathways. In addition, N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea has been shown to have low toxicity, making it a safe choice for in vitro and in vivo experiments.
One limitation of using N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. In addition, N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea has a relatively short half-life, which can limit its effectiveness in some studies.
Direcciones Futuras
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. In addition, researchers are exploring the use of N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea in combination with other drugs to enhance its effectiveness. Finally, there is interest in developing new inhibitors that are more potent and specific than N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea.
Métodos De Síntesis
The synthesis of N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea involves several steps, starting with the reaction of 2,4-dimethoxyaniline with 4-chloropyridine to form N-(2,4-dimethoxyphenyl)-4-chloropyridin-2-amine. This intermediate is then reacted with potassium cyanate to form N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea. The final product is obtained through purification and characterization.
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-pyridin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-19-11-3-4-12(13(9-11)20-2)17-14(18)16-10-5-7-15-8-6-10/h3-9H,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDWRBYTYNJEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793574 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-pyridin-4-ylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5811595.png)
![6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811596.png)





methanone](/img/structure/B5811631.png)
![N-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]-N'-1-naphthylurea](/img/structure/B5811633.png)
